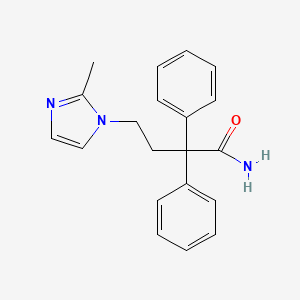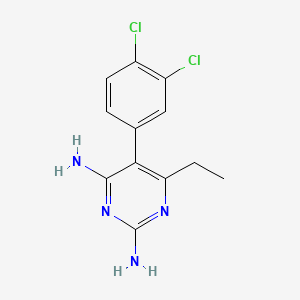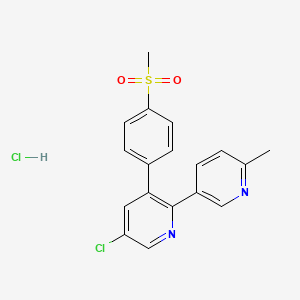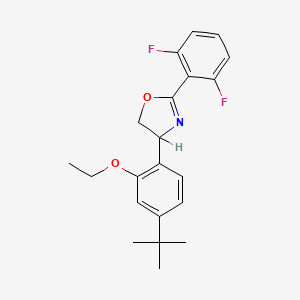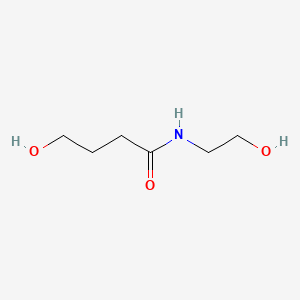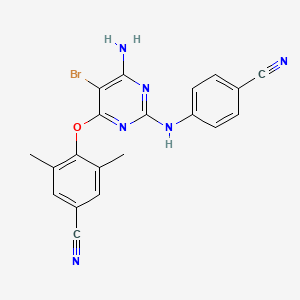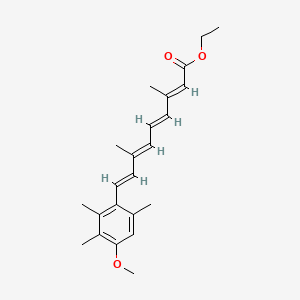
Exifone
概述
描述
Exifone 是一种化学化合物,以其作为组蛋白脱乙酰酶 1 (HDAC1) 的选择性激活剂而闻名。 它因其神经保护特性以及在阿尔茨海默病、帕金森病和肌萎缩性侧索硬化症等神经退行性疾病中的潜在治疗应用而被研究 .
科学研究应用
化学: 用作有机合成中的试剂,以及作为研究 HDAC1 激活的模型化合物。
生物学: 研究其通过 HDAC1 激活调节基因表达的作用。
医学: 由于其神经保护特性,被探索作为神经退行性疾病的治疗剂。
作用机制
Exifone 主要通过激活 HDAC1 发挥作用。它与游离和底物结合的 HDAC1 结合,从而提高酶的脱乙酰酶活性。这导致组蛋白脱乙酰化,从而导致基因表达的改变。 This compound 的神经保护作用归因于其增强 DNA 修复和保护神经元免受基因毒性应激的能力 .
生化分析
Biochemical Properties
Exifone acts as a mixed, non-essential activator of HDAC1 . It is capable of binding to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This suggests that this compound interacts with HDAC1, a critical enzyme involved in the regulation of gene expression.
Cellular Effects
This compound has been shown to have neuroprotective effects in human neuronal models of neurodegeneration . It provides protection against genotoxic stress, which is often associated with neurodegenerative diseases like AD . In addition, this compound reversed the antidepressant and anti-inflammatory effects of fluoxetine both in vivo and in vitro, supporting a causing role of HDAC1 in neuroinflammation allied depression .
Molecular Mechanism
This compound potently activates the deacetylase activity of HDAC1 . It binds to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HDAC1.
Temporal Effects in Laboratory Settings
Its potent activation of HDAC1 suggests that it may have long-term effects on cellular function, particularly in the context of neurodegeneration .
Metabolic Pathways
Given its role as an activator of HDAC1, it is likely involved in pathways related to histone deacetylation and gene expression .
Transport and Distribution
Given its role as an HDAC1 activator, it is likely that it is transported to the nucleus where HDAC1 is primarily located .
Subcellular Localization
This compound likely localizes to the nucleus given its role as an activator of HDAC1, a nuclear enzyme
准备方法
合成路线和反应条件
Exifone 的合成涉及在特定条件下 2,3,4-三羟基苯甲醛与 3,4,5-三羟基苯甲醛反应。 反应通常需要催化剂,并在受控温度的有机溶剂中进行 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大程度地提高产量和纯度。 连续流反应器和自动化合成等先进技术可用于提高效率和可扩展性 .
化学反应分析
反应类型
Exifone 会经历各种化学反应,包括:
氧化: this compound 可以被氧化形成醌。
还原: this compound 的还原可以导致氢醌的形成。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
氧化: 醌
还原: 氢醌
取代: 根据所用亲核试剂的不同,各种取代衍生物.
相似化合物的比较
类似化合物
氟西汀: 一种抗抑郁药,也影响 HDAC1 的活性。
丙戊酸: 一种具有 HDAC 抑制特性的情绪稳定剂。
曲古霉素 A: 一种用于研究的强效 HDAC 抑制剂
Exifone 的独特性
This compound 在选择性激活 HDAC1 方面是独一无二的,而许多其他化合物则作为抑制剂起作用。 这种选择性激活使 this compound 成为治疗神经退行性疾病的有前景的候选药物,因为它可以增强 DNA 修复并保护神经元,而不会产生 HDAC 抑制剂的广谱效应 .
属性
IUPAC Name |
(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044950 | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52479-85-3, 72841-23-7 | |
| Record name | Exifone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exifone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exifone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXIFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

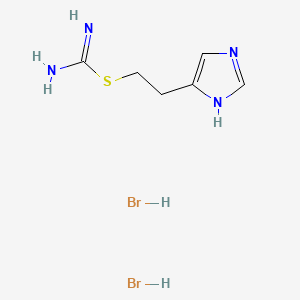
![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
